molecular formula C15H21NOS B6641290 3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol

3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol

Cat. No.: B6641290
M. Wt: 263.4 g/mol
InChI Key: CPMANYYTAMBOKE-UHFFFAOYSA-N
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Description

3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol is a complex organic compound featuring a thiolane ring, an indene derivative, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol typically involves multiple steps:

    Formation of the Indene Derivative: The starting material, 6-methyl-2,3-dihydro-1H-indene, can be synthesized via a Friedel-Crafts alkylation reaction using toluene and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amination: The indene derivative undergoes amination using formaldehyde and an amine source, such as ammonia or a primary amine, under basic conditions to form the amino-indene intermediate.

    Thiolane Ring Formation: The amino-indene intermediate is then reacted with a thiolane precursor, such as 3-chlorothiolane, under nucleophilic substitution conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the indene ring or the thiolane ring using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced indene derivatives, thiolane derivatives.

    Substitution: Various substituted amino-indene-thiolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.

Medicine

In medicinal chemistry, the compound’s potential bioactivity can be explored for the development of new therapeutic agents. Its indene and thiolane moieties may impart unique pharmacological properties, making it a candidate for drug discovery programs targeting various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics.

Mechanism of Action

The mechanism by which 3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indene moiety could engage in π-π stacking interactions, while the thiolane ring might form hydrogen bonds or covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2,3-dihydro-1H-indene: A simpler indene derivative without the thiolane and amino groups.

    3-chlorothiolane: A thiolane derivative without the indene and amino groups.

    N-methyl-2,3-dihydro-1H-indene-1-amine: An indene derivative with an amino group but lacking the thiolane ring.

Uniqueness

3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol is unique due to the combination of its indene, amino, and thiolane moieties

Properties

IUPAC Name

3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-11-2-3-12-4-5-14(13(12)8-11)16-9-15(17)6-7-18-10-15/h2-3,8,14,16-17H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMANYYTAMBOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2NCC3(CCSC3)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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